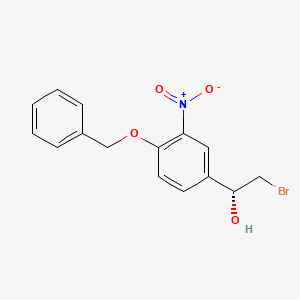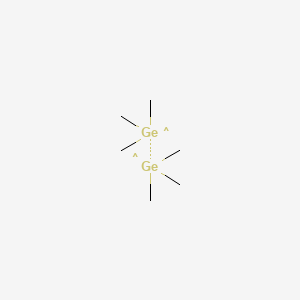
Hexamethyldigermane
Overview
Description
Hexamethyldigermane is an organogermanium compound with the chemical formula (CH₃)₃GeGe(CH₃)₃. It is a colorless liquid at room temperature and is known for its versatility in the synthesis of various organogermanium compounds, drugs, and catalysts .
Mechanism of Action
Target of Action
Hexamethyldigermane, also known as Hexamethyldigermanium(IV), is primarily used in the synthesis of a variety of organogermanium compounds . It serves as a versatile compound in the creation of these organogermanium compounds, which can be used in the production of drugs and catalysts .
Mode of Action
This compound interacts with its targets through a process known as C-H germylation . This process involves the replacement of a hydrogen atom in a carbon-hydrogen bond with a germanium atom . This interaction results in the formation of new organogermanium compounds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the synthesis of organogermanium compounds . The C-H germylation process leads to the creation of these compounds, which can then participate in various downstream effects, such as the production of drugs and catalysts .
Pharmacokinetics
Given its use in the synthesis of other compounds, its bioavailability would likely depend on the specific conditions of the synthesis process .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the formation of new organogermanium compounds . These compounds can then be used in various applications, including the production of drugs and catalysts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexamethyldigermane can be synthesized through the reaction of germanium tetrachloride with methylmagnesium bromide in an ether solution. The reaction proceeds as follows:
GeCl4+4CH3MgBr→(CH3)3GeGe(CH3)3+4MgBrCl
The reaction is typically carried out under an inert atmosphere to prevent the oxidation of the product .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation under reduced pressure is common to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Hexamethyldigermane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form germanium dioxide.
Reduction: It can be reduced to form lower oxidation state germanium compounds.
Substitution: It can undergo substitution reactions with halogens and other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogens like chlorine and bromine are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Germanium dioxide.
Reduction: Lower oxidation state germanium compounds.
Substitution: Various organogermanium halides.
Scientific Research Applications
Hexamethyldigermane has a wide range of applications in scientific research, including:
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a catalyst in pharmaceutical synthesis.
Comparison with Similar Compounds
Tetramethylgermanium: Another organogermanium compound with similar properties but different reactivity.
Trimethylgermanium chloride: Used in similar applications but has different chemical behavior.
Triphenylgermanium chloride: Known for its use in organic synthesis and catalysis.
Uniqueness: Hexamethyldigermane is unique due to its ability to form stable digermanylated compounds and its versatility in various chemical reactions. Its applications in the synthesis of germanium nanowires and composites make it particularly valuable in materials science .
Properties
InChI |
InChI=1S/2C3H9Ge/c2*1-4(2)3/h2*1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQULDKQRNJABT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Ge](C)C.C[Ge](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H18Ge2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20912792 | |
| Record name | Hexamethyldigermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
993-52-2 | |
| Record name | Digermane, hexamethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993522 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexamethyldigermane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexamethyldigermane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20912792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexamethyldigermanium(IV) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


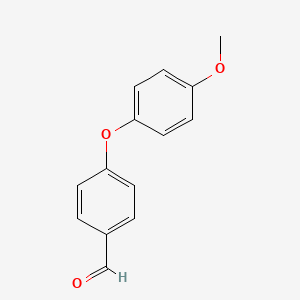
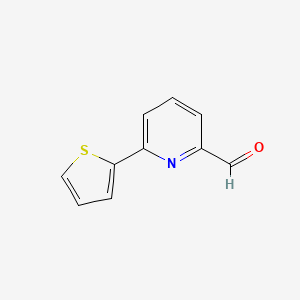

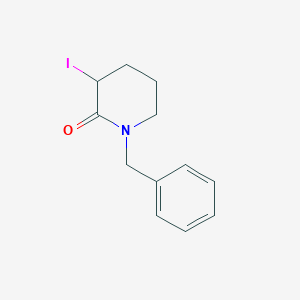
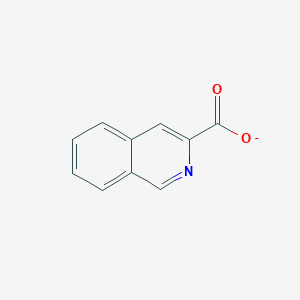
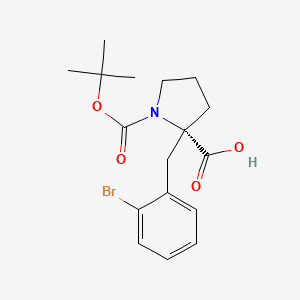
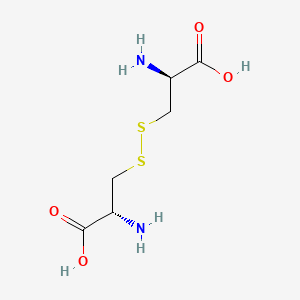


![N-[Bis(methylthio)methylene]glycine methyl ester](/img/structure/B1588558.png)
![4-Chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1588560.png)
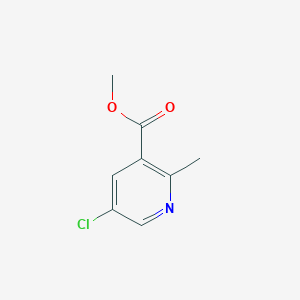
![ethyl (R)-4-phenyl-2-[[(trifluoromethyl)sulfonyl]oxy]butyrate](/img/structure/B1588564.png)
